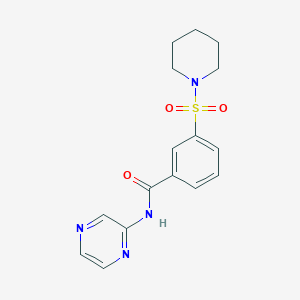
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a piperidinylsulfonyl group and a pyrazinyl group, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinylsulfonyl group is introduced through a sulfonylation reaction, while the pyrazinyl group is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyrazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, owing to its ability to modulate biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide include:
3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-yl)benzamide:
3-(morpholin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: The piperidinyl group is replaced with a morpholinyl group, which can influence the compound’s reactivity and biological activity.
3-(piperidin-1-ylsulfonyl)-N-(quinolin-2-yl)benzamide: This compound contains a quinolinyl group, which may confer unique chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of both the piperidinylsulfonyl and pyrazinyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various scientific fields.
Propiedades
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyrazin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16(19-15-12-17-7-8-18-15)13-5-4-6-14(11-13)24(22,23)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUZKGUDOKDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)
![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)
![2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2681107.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)
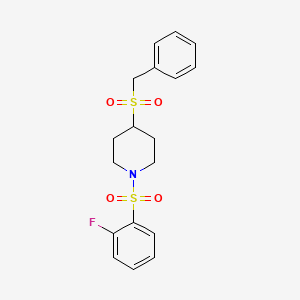


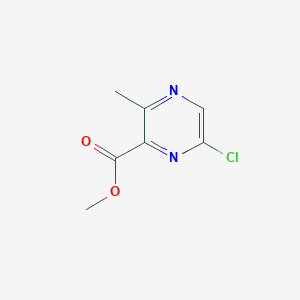
![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)
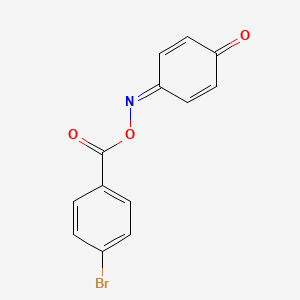
![N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)
methanone](/img/structure/B2681120.png)
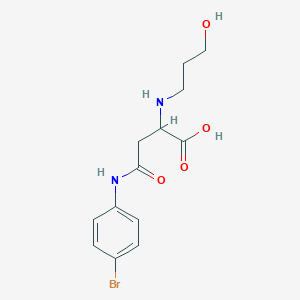
![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
